

Characterization of Novel 4-Butylbenzoic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-Butylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel **4-butylbenzoic acid** derivative, designated as Compound X, against the established compound, **4-butylbenzoic acid**. This document is intended to serve as a resource for researchers and professionals in drug development by presenting key characterization data, detailed experimental protocols, and visual representations of relevant biological and experimental frameworks.

Comparative Data Overview

The following tables summarize the physicochemical properties and biological activities of Compound X in comparison to **4-butylbenzoic acid**.

Table 1: Physicochemical Properties

Property	4-Butylbenzoic Acid	Compound X (Novel Derivative)
Molecular Formula	C ₁₁ H ₁₄ O ₂ [1] [2]	C ₁₅ H ₂₀ N ₂ O ₄
Molecular Weight	178.23 g/mol [1] [3]	292.33 g/mol
Melting Point (°C)	100-113 [4] [5]	185-188
LogP (Octanol/Water)	3.9 [3]	2.8
Aqueous Solubility (mg/L)	148.2 [2]	450
Topological Polar Surface Area (Å²)	37.3 [2]	95.8

Table 2: In Vitro Biological Activity

Parameter	4-Butylbenzoic Acid	Compound X (Novel Derivative)
Target Enzyme	Not Reported	Cyclooxygenase-2 (COX-2)
IC ₅₀ (µM)	N/A	8.5
Binding Affinity (K _i , nM)	N/A	13.62 [6]
Mechanism of Action	Not Reported	Competitive Inhibition
Cellular Permeability (P _{app} , 10 ⁻⁶ cm/s)	Not Determined	12.3

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of IC₅₀ (Half-maximal inhibitory concentration)

The IC₅₀ value for Compound X against COX-2 was determined using a fluorescence-based enzymatic assay.

Materials:

- Human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- Fluorescent probe (e.g., Amplex Red)
- Horseradish peroxidase
- Assay buffer (e.g., Tris-HCl)
- Compound X and reference inhibitors
- 96-well microplates

Procedure:

- A reaction mixture containing COX-2 enzyme, the fluorescent probe, and horseradish peroxidase in assay buffer is prepared.
- Serial dilutions of Compound X are added to the wells of a 96-well plate.
- The enzymatic reaction is initiated by adding arachidonic acid to all wells.
- The plate is incubated at 37°C for 20 minutes.
- Fluorescence is measured using a microplate reader at an excitation of 530-560 nm and an emission of ~590 nm.
- The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

The binding affinity of Compound X to COX-2 was determined using Surface Plasmon Resonance (SPR) technology.

Materials:

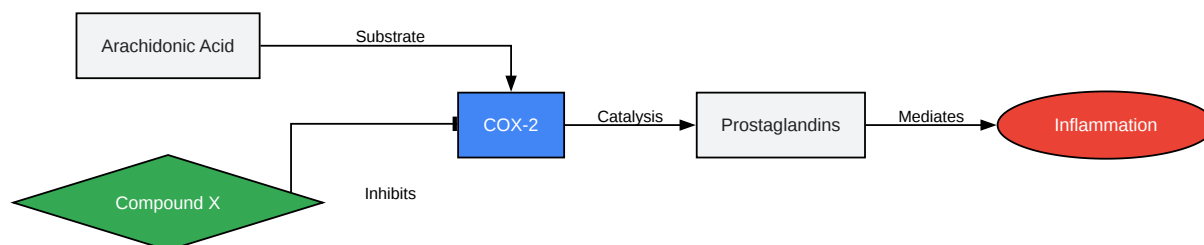
- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Human recombinant COX-2
- Amine coupling kit (EDC, NHS)
- Running buffer (e.g., HBS-EP+)
- Compound X

Procedure:

- The COX-2 enzyme is immobilized on the surface of a CM5 sensor chip using standard amine coupling chemistry.
- A series of concentrations of Compound X are prepared in the running buffer.
- The different concentrations of Compound X are injected over the sensor chip surface, allowing for association.
- This is followed by an injection of running buffer to monitor the dissociation of the compound.
- The sensorgrams (response units versus time) are recorded for each concentration.
- The association (k_a) and dissociation (k_d) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.
- The equilibrium dissociation constant (K_i) is calculated as the ratio of k_d/k_a .^[7]

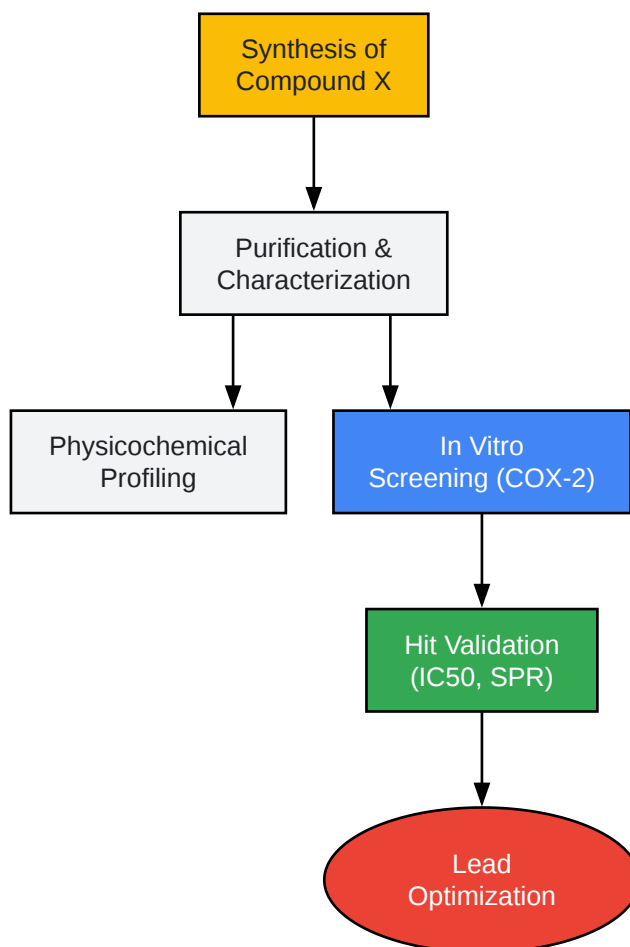
Visualizations

The following diagrams illustrate key concepts related to the characterization of novel **4-butylbenzoic acid** derivatives.



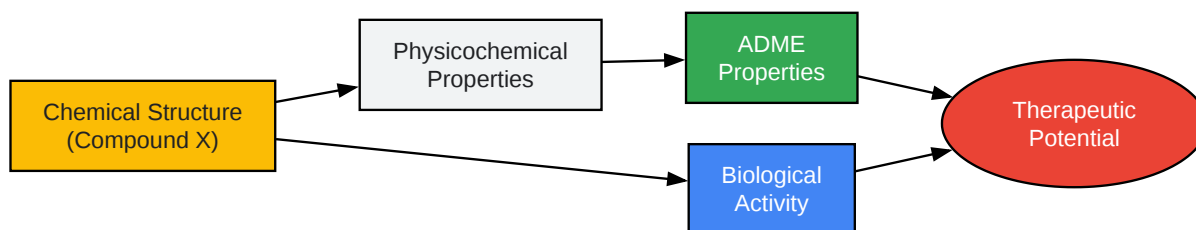
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Caption: Hypothetical signaling pathway showing the inhibition of COX-2 by Compound X.



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Caption: A typical experimental workflow for the characterization of a novel compound.



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Caption: Logical relationship between different aspects of drug discovery.

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